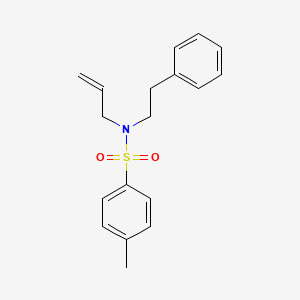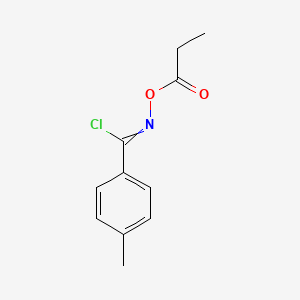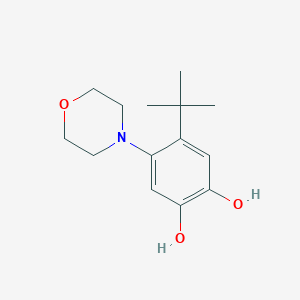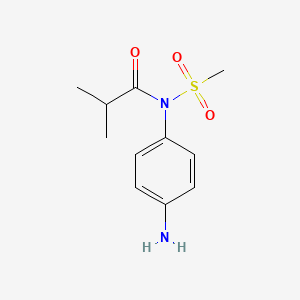![molecular formula C20H21N3O B14584933 2-{4-[(Naphthalen-2-yl)methyl]piperazin-1-yl}pyridin-3-ol CAS No. 61187-12-0](/img/structure/B14584933.png)
2-{4-[(Naphthalen-2-yl)methyl]piperazin-1-yl}pyridin-3-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-{4-[(Naphthalen-2-yl)methyl]piperazin-1-yl}pyridin-3-ol is a complex organic compound that has garnered interest in various scientific fields due to its unique structure and potential applications. This compound features a naphthalene moiety linked to a piperazine ring, which is further connected to a pyridine ring with a hydroxyl group. The presence of these functional groups makes it a versatile molecule for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{4-[(Naphthalen-2-yl)methyl]piperazin-1-yl}pyridin-3-ol typically involves multi-step organic reactions. One common method includes the reaction of naphthalene-2-carbaldehyde with piperazine to form an intermediate, which is then reacted with 3-hydroxypyridine under specific conditions to yield the target compound. The reaction conditions often involve the use of solvents like dichloromethane and catalysts such as palladium on carbon to facilitate the reactions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form .
Chemical Reactions Analysis
Types of Reactions
2-{4-[(Naphthalen-2-yl)methyl]piperazin-1-yl}pyridin-3-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various electrophiles or nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired product formation .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can yield a ketone, while substitution reactions can introduce various functional groups onto the aromatic rings .
Scientific Research Applications
2-{4-[(Naphthalen-2-yl)methyl]piperazin-1-yl}pyridin-3-ol has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a ligand in binding studies.
Medicine: Explored for its potential therapeutic properties, including anti-tubercular activity.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-{4-[(Naphthalen-2-yl)methyl]piperazin-1-yl}pyridin-3-ol involves its interaction with specific molecular targets. For instance, in biological systems, it may bind to enzymes or receptors, altering their activity and leading to various physiological effects. The pathways involved can include inhibition of enzyme activity or modulation of receptor signaling .
Comparison with Similar Compounds
Similar Compounds
2-(Naphthalen-1-yl)pyridine: Similar structure but lacks the piperazine ring.
4-[(Naphthalen-2-yl)methyl]piperazine: Similar but lacks the pyridine ring.
3-Hydroxypyridine: Similar but lacks the naphthalene and piperazine moieties.
Uniqueness
The uniqueness of 2-{4-[(Naphthalen-2-yl)methyl]piperazin-1-yl}pyridin-3-ol lies in its combination of functional groups, which allows it to participate in a wide range of chemical reactions and makes it a valuable compound for various applications.
Properties
CAS No. |
61187-12-0 |
|---|---|
Molecular Formula |
C20H21N3O |
Molecular Weight |
319.4 g/mol |
IUPAC Name |
2-[4-(naphthalen-2-ylmethyl)piperazin-1-yl]pyridin-3-ol |
InChI |
InChI=1S/C20H21N3O/c24-19-6-3-9-21-20(19)23-12-10-22(11-13-23)15-16-7-8-17-4-1-2-5-18(17)14-16/h1-9,14,24H,10-13,15H2 |
InChI Key |
AIIQFTNGCRCCJK-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1CC2=CC3=CC=CC=C3C=C2)C4=C(C=CC=N4)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Ethyl 5-[(trimethylsilyl)oxy]-1H-pyrazole-4-carboxylate](/img/structure/B14584859.png)


![1-Phenylbicyclo[3.2.1]octane](/img/structure/B14584876.png)
![2,2,2-Trifluoro-N-(4'-pentanoyl[1,1'-biphenyl]-4-yl)acetamide](/img/structure/B14584879.png)
![2-[3-(4-Hydroxyphenyl)-3-oxo-1-phenylpropyl]cycloheptan-1-one](/img/structure/B14584890.png)

![N-[(2-Fluorophenyl)methyl]-N'-(2-hydroxyethyl)thiourea](/img/structure/B14584899.png)
![4-[4-(6-Methylheptyl)piperidin-1-yl]butan-1-ol;hydrochloride](/img/structure/B14584901.png)


![3-Ethyl-2-propylbenzo[h]quinoline](/img/structure/B14584930.png)
![N-(4-Ethoxyphenyl)-N-[(1H-indol-3-yl)(phenyl)methyl]-4-nitrobenzamide](/img/structure/B14584944.png)

